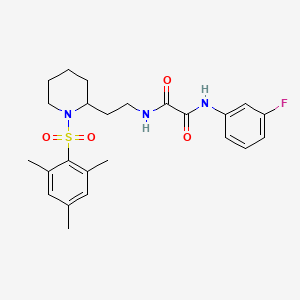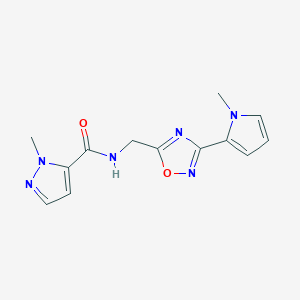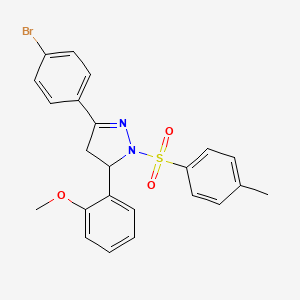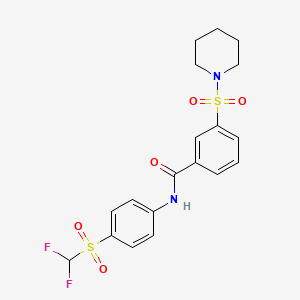
N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide, commonly known as DFP-10825, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It has been found to be effective against a range of cancer types, including breast, lung, and colon cancer.
Applications De Recherche Scientifique
Microbial Degradation of Polyfluoroalkyl Chemicals
Research on the microbial degradation of polyfluoroalkyl chemicals, including compounds with sulfonyl phenyl and piperidinyl sulfonyl moieties, emphasizes the environmental fate and effects of these precursors. Studies have investigated their biodegradability in microbial cultures, soil, and sediment, revealing quantitative and qualitative relationships between precursors and their degradation products. This research is crucial for evaluating environmental risks and guiding remediation strategies for these persistent chemicals (Liu & Mejia Avendaño, 2013).
Synthesis of N-heterocycles via Sulfinimines
The synthesis of N-heterocycles, utilizing chiral sulfinamides, highlights the significance of sulfonyl phenyl compounds in creating structurally diverse piperidines, pyrrolidines, and their derivatives. These compounds are essential for developing natural products and therapeutically active molecules, demonstrating the chemical versatility and application of sulfonyl and piperidinyl groups in medicinal chemistry (Philip et al., 2020).
Action Mechanism of Benzoylurea Insecticides
Investigations into the action mechanism of benzoylurea insecticides, such as diflubenzuron, provide insights into how these compounds inhibit chitin synthesis in insects. This research offers a deeper understanding of their molecular mechanisms and identifies potential target sites for insecticidal action, contributing to the development of more effective pest control strategies (Matsumura, 2010).
Environmental and Health Impacts of Perfluoroalkyl Acids
Studies on the environmental and health impacts of perfluoroalkyl acids and their derivatives, such as PFOS and PFOA, focus on their persistence, bioaccumulation, and toxicological profiles. Research in this area is essential for understanding the risks associated with exposure to these compounds and for informing regulatory actions and public health recommendations (Lau et al., 2004).
Glibenclamide's Anti-inflammatory Effects
Glibenclamide, a sulfonylurea drug, has been studied for its anti-inflammatory effects in various diseases. Research indicates that glibenclamide can reduce neuroinflammation and improve outcomes following central nervous system injury, showcasing the potential therapeutic applications of sulfonylurea compounds beyond their conventional use in treating diabetes (Zhang et al., 2017).
Mécanisme D'action
Sulfonyl Compounds
The sulfonyl group is a common functional group in organic chemistry, and it often imparts significant biological activity to the molecules it is part of. Sulfonyl compounds are known to have a wide range of biological activities, including antibacterial, antifungal, hypoglycemic, anti-thyroid, diuretic, and anti-HIV properties .
Benzamide Derivatives
Benzamides are a class of compounds that have a wide range of biological activities. They have been found to have antimicrobial, antioxidant, anti-inflammatory, and urease inhibitory activities .
Boronic Acids and Their Esters
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . These compounds are only marginally stable in water .
Propriétés
IUPAC Name |
N-[4-(difluoromethylsulfonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O5S2/c20-19(21)29(25,26)16-9-7-15(8-10-16)22-18(24)14-5-4-6-17(13-14)30(27,28)23-11-2-1-3-12-23/h4-10,13,19H,1-3,11-12H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIFBUPLEGVABT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

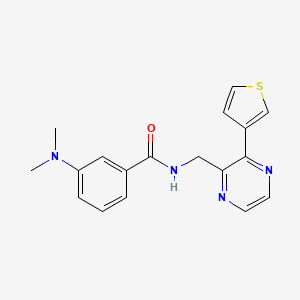

![4-fluoro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2361300.png)
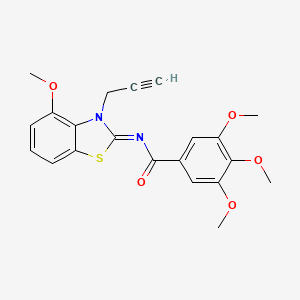


![N-[[4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2361308.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2361309.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-fluorobenzoate](/img/structure/B2361311.png)
![N-(2-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2361312.png)
